4-(3-甲酰基苯基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

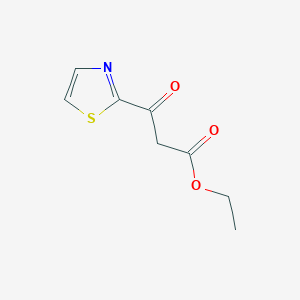

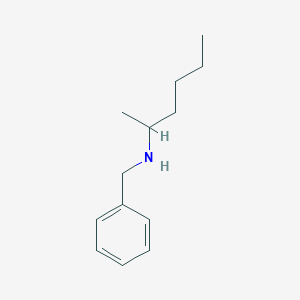

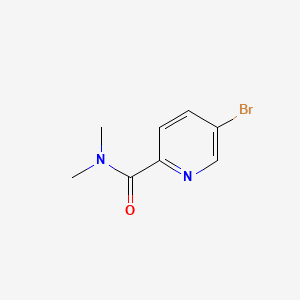

4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis

The molecular formula of 4-(3-Formylphenyl)phenylboronic acid is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

4-(3-Formylphenyl)phenylboronic acid acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .Physical And Chemical Properties Analysis

4-(3-Formylphenyl)phenylboronic acid is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用

用于糖尿病治疗的葡萄糖敏感性聚合物

苯硼酸缀合物已被用于创建葡萄糖敏感性聚合物。这些聚合物可以实现自调节胰岛素释放,这对糖尿病的治疗至关重要。 它们还由于对葡萄糖水平的敏感性而用作诊断剂 .

伤口愈合和肿瘤靶向

这些缀合物在伤口愈合应用和肿瘤靶向方面显示出前景,为靶向治疗递送提供了一条途径,并可能改善愈合过程 .

3. 蛋白质药物的口服递送系统 4-(3-甲酰基苯基)苯硼酸已被用于开发用于降钙素等药物的口服递送系统。 该化合物可以抑制胃肠道中的酶,这有利于蛋白质类药物的口服递送 .

有机合成中的偶联反应

该化合物可以作为各种偶联反应中的反应物,例如铃木偶联反应,这是一种广泛用于有机合成中创建复杂分子的方法 .

酶的生物抑制

作为生物抑制剂,苯硼酸衍生物可以抑制γ-谷氨酰转肽酶等特定酶,这对研究酶的行为和调节具有意义 .

化学信号行为研究

使用3-甲酰基苯硼酸等衍生物研究了硼酸对氟离子选择性化学信号行为的影响。 这项研究对于理解分子水平上的信号机制具有重要意义 .

结构和振动分析

对甲酰基取代的苯硼酸的结构和振动特性进行了研究,为其物理特性和在材料科学中的潜在应用提供了见解 .

溶解度研究

作用机制

Phenylboronic acids are strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .

安全和危害

未来方向

Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .

属性

IUPAC Name |

[4-(3-formylphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFFFXSVUBIUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)